molecular formula C16H22O3 B1326097 Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate CAS No. 40888-48-0

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate

Cat. No.: B1326097
CAS No.: 40888-48-0
M. Wt: 262.34 g/mol
InChI Key: DJJXGESNOSHMBV-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is an organic compound characterized by its unique structure, which includes a butanoate ester linked to a tetramethylphenyl group

Scientific Research Applications

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its specific use or application .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in various fields such as materials science, pharmaceuticals, or chemical synthesis, depending on its properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid.

    Reduction: 4-(2,3,5,6-tetramethylphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

  • Ethyl 4-(2,3,5,6-tetramethylphenyl)butanoate
  • 4-(2,3,5,6-tetramethylphenyl)butanoic acid
  • 4-(2,3,5,6-tetramethylphenyl)-4-hydroxybutanoate

Uniqueness: Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is unique due to the presence of both the ester and ketone functional groups, which provide distinct reactivity patterns. The tetramethylphenyl group also imparts unique steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-6-19-15(18)8-7-14(17)16-12(4)10(2)9-11(3)13(16)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJXGESNOSHMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=CC(=C1C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645856
Record name Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40888-48-0
Record name Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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